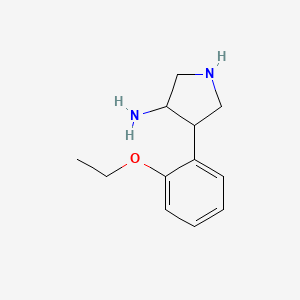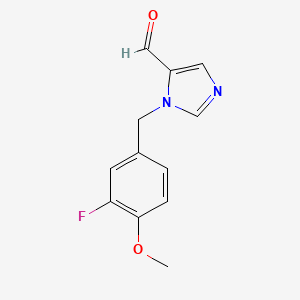![molecular formula C11H14FNO3S B1478679 6-fluoro-4-hydroxy-1-propyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide CAS No. 2098097-49-3](/img/structure/B1478679.png)
6-fluoro-4-hydroxy-1-propyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide
Vue d'ensemble
Description
The compound “6-fluoro-4-hydroxy-1-propyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide” is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring . The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide, for example, antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators etc., are reported . Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide .
Molecular Structure Analysis
The molecular structure of “this compound” is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring . The ring can have various functional groups attached to it, which are responsible for its activity .Applications De Recherche Scientifique
Agents antihypertenseurs
Ces composés ont montré un potentiel prometteur dans des études en tant qu'agents antihypertenseurs en raison de leur capacité à moduler les voies biologiques liées à la régulation de la pression artérielle .
Activité antimicrobienne
Certains dérivés ont été identifiés avec un potentiel antimicrobien significatif, suggérant leur utilisation dans la lutte contre diverses infections bactériennes .
Applications antivirales
Les propriétés structurelles de ces composés peuvent offrir des capacités antivirales, ce qui en fait des candidats pour des recherches supplémentaires dans le développement de médicaments antiviraux .
Effets antidiabétiques
La recherche indique des applications potentielles dans la gestion du diabète par la modulation des mécanismes biologiques impliqués dans le métabolisme du glucose .
Recherche anticancéreuse
Il existe un intérêt pour explorer ces composés pour leurs propriétés anticancéreuses, offrant peut-être de nouvelles voies pour le traitement du cancer .
Modulation neurologique
En tant que modulateurs du récepteur AMPA et activateurs du canal KATP, ces dérivés pourraient être importants dans la recherche et la thérapie neurologiques .
Orientations Futures
The 1,2,4-benzothiadiazine-1,1-dioxide ring and its derivatives, including “6-fluoro-4-hydroxy-1-propyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide”, have been the subject of research due to their various biological activities . Future research may focus on exploring new functional groups to attach to the ring to enhance its activity and discover new therapeutic applications .
Mécanisme D'action
Target of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a range of biological activities, suggesting they interact with multiple targets .
Mode of Action
The compound’s interaction with its targets likely involves the formation of covalent or non-covalent bonds, leading to changes in the target’s function .
Biochemical Pathways
Given the broad range of activities associated with similar compounds, it is likely that multiple pathways are affected .
Pharmacokinetics
These properties would greatly influence the compound’s bioavailability, determining how much of the compound reaches its targets in the body .
Result of Action
The compound’s interaction with its targets would likely result in changes to cellular function, potentially leading to therapeutic effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 6-fluoro-4-hydroxy-1-propyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide .
Analyse Biochimique
Biochemical Properties
6-fluoro-4-hydroxy-1-propyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to act as a positive allosteric modulator of AMPA receptors, which are involved in synaptic transmission and plasticity . Additionally, this compound has shown activity as a KATP channel activator, influencing cellular energy metabolism and insulin secretion . The interactions of this compound with these biomolecules are primarily mediated through binding to specific sites on the proteins, leading to conformational changes that enhance or inhibit their activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with AMPA receptors can modulate synaptic plasticity, affecting learning and memory processes . Furthermore, as a KATP channel activator, it can regulate insulin secretion in pancreatic β-cells, impacting glucose homeostasis . The compound’s ability to modulate these critical cellular functions underscores its potential therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. For instance, its role as a positive allosteric modulator of AMPA receptors involves binding to a site distinct from the glutamate binding site, leading to enhanced receptor activity . Similarly, its activation of KATP channels is mediated by binding to the sulfonylurea receptor subunit, resulting in channel opening and subsequent changes in cellular ion flux . These interactions highlight the compound’s ability to modulate protein function through precise molecular mechanisms.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions, maintaining its activity over extended periods . Prolonged exposure can lead to gradual degradation, potentially reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated sustained effects on cellular processes, although the extent of these effects may diminish over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as enhancing cognitive function and regulating glucose levels . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s involvement in these pathways highlights its potential impact on overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic anion transporters, facilitating its uptake into target cells . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. These processes are critical for determining the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. It has been observed to localize to specific cellular compartments, such as the endoplasmic reticulum and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these organelles. The subcellular distribution of the compound can influence its interactions with other biomolecules and its overall cellular effects.
Propriétés
IUPAC Name |
6-fluoro-2,2-dioxo-1-propyl-3,4-dihydro-2λ6,1-benzothiazin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO3S/c1-2-5-13-10-4-3-8(12)6-9(10)11(14)7-17(13,15)16/h3-4,6,11,14H,2,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGNMKOCLPXIGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)F)C(CS1(=O)=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B1478597.png)
![5-(2-aminoethyl)-2-methylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B1478598.png)
![6-(2-Methoxyethyl)-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1478599.png)
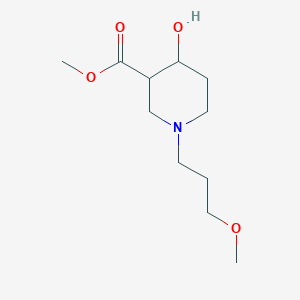
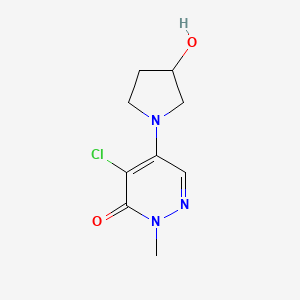
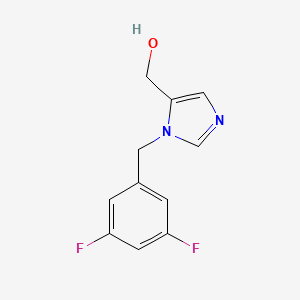
![1-(3-(2-methoxyethyl)-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B1478603.png)
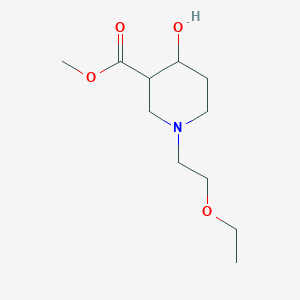
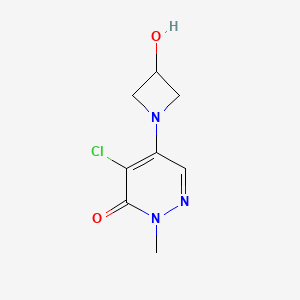
![1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazole-5-carbaldehyde](/img/structure/B1478609.png)
![5-Methyl-7-phenyl-2,5,8-triazaspiro[3.4]oct-7-en-6-one](/img/structure/B1478610.png)
![3-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanoic acid](/img/structure/B1478613.png)
